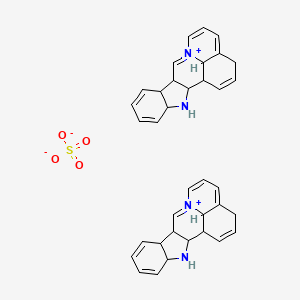
Benz(ij)indolo(2,3-b)quinolizin-7-ium, hemisulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benz(ij)indolo(2,3-b)quinolizin-7-ium, hemisulfate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benz(ij)indolo(2,3-b)quinolizin-7-ium, hemisulfate can be achieved through various methods. One common approach involves the visible light-induced intramolecular oxidative cyclization and detosylation. This method is transition metal-free and utilizes a photocatalytic strategy to generate the desired compound in high yields under mild conditions . Another method involves the use of transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization, as well as intramolecular oxidative cyclodehydrogenation processes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Benz(ij)indolo(2,3-b)quinolizin-7-ium, hemisulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents, and various catalysts such as tetrabutylammonium iodide . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidative cyclization can lead to the formation of bioactive indoloquinoline derivatives .
科学的研究の応用
Benz(ij)indolo(2,3-b)quinolizin-7-ium, hemisulfate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of various complex molecules and materials.
Medicine: The compound’s unique structural properties make it a candidate for drug development and therapeutic applications.
Industry: It is used in the production of advanced materials and as a component in various industrial processes
作用機序
The mechanism of action of Benz(ij)indolo(2,3-b)quinolizin-7-ium, hemisulfate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, leading to its bioactive properties. For example, it can undergo protonation-induced assembly, which affects its absorption properties and interactions with other molecules .
類似化合物との比較
Benz(ij)indolo(2,3-b)quinolizin-7-ium, hemisulfate can be compared with other similar compounds, such as indolo[2,3-b]quinoxalines and indolo[2,3-b]quinolines. These compounds share similar structural motifs but differ in their specific functional groups and properties . The unique structural features of this compound make it distinct and valuable for various applications.
List of Similar Compounds
- Indolo[2,3-b]quinoxalines
- Indolo[2,3-b]quinolines
- Pyrazino[2,3-b]indole derivatives
特性
CAS番号 |
100447-48-1 |
|---|---|
分子式 |
C36H38N4O4S |
分子量 |
622.8 g/mol |
IUPAC名 |
3-aza-12-azoniapentacyclo[10.7.1.02,10.04,9.016,20]icosa-5,7,11,13,15,18-hexaene;sulfate |
InChI |
InChI=1S/2C18H19N2.H2O4S/c2*1-2-9-16-13(7-1)15-11-20-10-4-6-12-5-3-8-14(18(12)20)17(15)19-16;1-5(2,3)4/h2*1-4,6-11,13-19H,5H2;(H2,1,2,3,4)/q2*+1;/p-2 |
InChIキー |
FZOLWIHLIBEHFF-UHFFFAOYSA-L |
正規SMILES |
C1C=CC2C3C(C=[N+]4C2C1=CC=C4)C5C=CC=CC5N3.C1C=CC2C3C(C=[N+]4C2C1=CC=C4)C5C=CC=CC5N3.[O-]S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


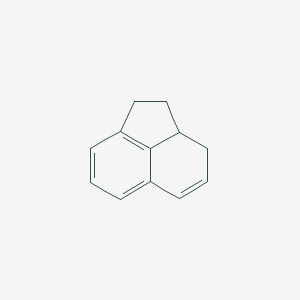
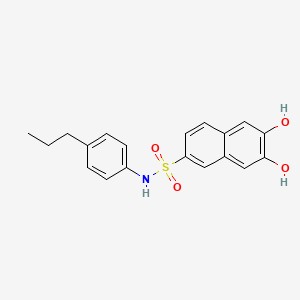

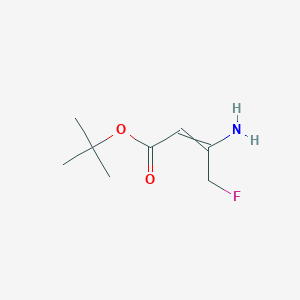
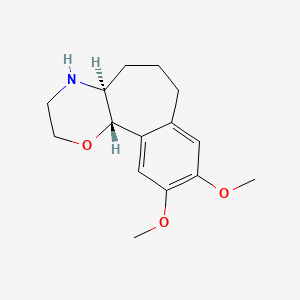






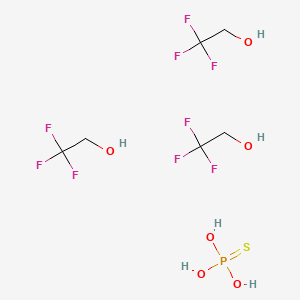
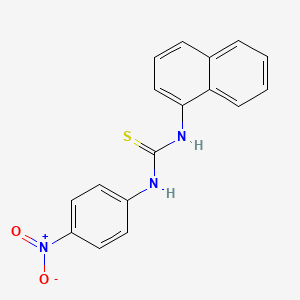
![4-[(Cyclohex-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14330201.png)
